molecular formula C15H20N2O B14541230 N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-28-6

N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14541230
CAS No.: 61957-28-6
M. Wt: 244.33 g/mol
InChI Key: GAOIZIGYTOCOQF-UHFFFAOYSA-N
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Description

N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring, an indene moiety, and a hydroxylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[4-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, indene moiety, and hydroxylamine group sets it apart from other similar compounds .

Properties

CAS No.

61957-28-6

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(4-methyl-1-piperidin-1-yl-1,3-dihydroinden-2-ylidene)hydroxylamine

InChI

InChI=1S/C15H20N2O/c1-11-6-5-7-12-13(11)10-14(16-18)15(12)17-8-3-2-4-9-17/h5-7,15,18H,2-4,8-10H2,1H3

InChI Key

GAOIZIGYTOCOQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=NO)C(C2=CC=C1)N3CCCCC3

Origin of Product

United States

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